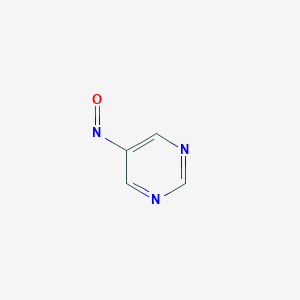
5-Nitrosopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrosopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Nitrosopyrimidine derivatives have been investigated for their biological activities, particularly as potential anticancer agents. Studies have shown that certain nitrosopyrimidine compounds can inhibit the activity of O6-methylguanine-DNA methyltransferase (MGMT), a protein associated with resistance to alkylating agents in glioblastoma treatment. For instance, one study highlighted the effectiveness of this compound in enhancing the cytotoxic effects of chemotherapeutic agents by downregulating MGMT expression, thus increasing DNA damage in tumor cells .
Case Study: Glioblastoma Treatment
- Objective : Evaluate the effectiveness of this compound derivatives in MGMT-positive glioblastoma.
- Method : Patients received individualized chemotherapy based on drug sensitivity testing.
- Results : Patients treated with platinum agents or taxanes showed significantly longer survival compared to those treated with nitrosoureas, suggesting that this compound derivatives may enhance the efficacy of these agents .
Biochemical Research
In biochemical applications, this compound serves as a valuable probe for studying nucleic acid interactions and cellular processes. Its incorporation into nucleic acids allows researchers to visualize DNA synthesis and repair mechanisms in various cell types.
Applications in Cell Biology
- Nucleic Acid Probes : The compound has been utilized to track DNA replication and repair processes in Trypanosoma cruzi, a parasite responsible for Chagas disease. By incorporating this compound into the DNA of infected cells, researchers can assess the impact of various treatments on parasite replication .
- Cell Cycle Studies : The ability to visualize DNA incorporation has implications for understanding cell cycle dynamics and the effects of drugs on cellular proliferation .
Coordination Chemistry
This compound also finds applications in coordination chemistry, particularly in synthesizing metal complexes. These complexes can exhibit unique properties due to the electronic characteristics imparted by the nitroso group.
Synthesis of Metal Complexes
- Cadmium(II) Compounds : Research has demonstrated the formation of mixed-ligand cadmium(II) complexes incorporating this compound. These compounds exhibit interesting structural and topological properties that could be exploited for various applications, including catalysis and material science .
- Tunable Properties : The electron-donating capabilities of this compound can be modified by substituents on the pyrimidine ring, allowing for tunable interactions that enhance the stability and reactivity of metal complexes .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Enhances efficacy of chemotherapy by inhibiting MGMT |
| Biochemical Research | Nucleic acid probe for DNA replication studies | Visualizes DNA synthesis and repair mechanisms |
| Coordination Chemistry | Synthesis of metal complexes | Exhibits unique properties due to electronic effects |
Eigenschaften
CAS-Nummer |
180799-04-6 |
|---|---|
Molekularformel |
C4H3N3O |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
5-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H |
InChI-Schlüssel |
YZFUAIWTNMWSEP-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)N=O |
Kanonische SMILES |
C1=C(C=NC=N1)N=O |
Synonyme |
Pyrimidine, 5-nitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















